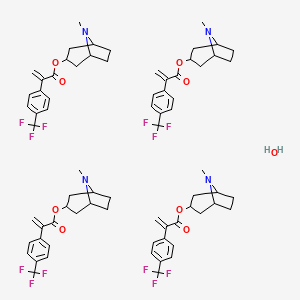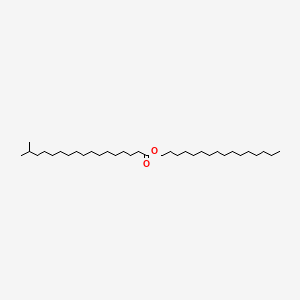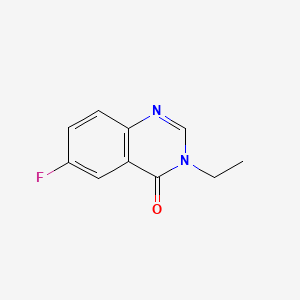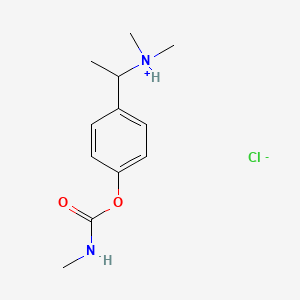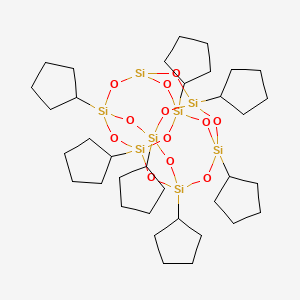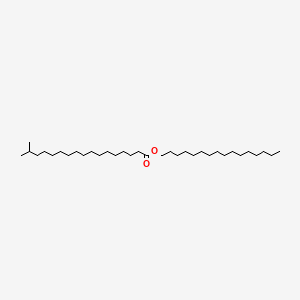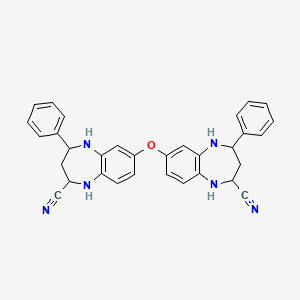
7,7'-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes two benzodiazepine units connected by an oxygen bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) typically involves multistep organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate can lead to the formation of benzodiazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and one-pot reactions are often employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The oxygen bridge in this compound may influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Another benzodiazepine derivative with similar structural features.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A related compound with potential therapeutic applications.
Uniqueness
7,7’-Oxybis(2,3,4,5-tetrahydro-4-phenyl-1H-1,5-benzodiazepine-2-carbonitrile) is unique due to its oxygen-bridged structure, which may confer distinct chemical and biological properties compared to other benzodiazepine derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
87896-38-6 |
|---|---|
Fórmula molecular |
C32H28N6O |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
7-[(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)oxy]-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C32H28N6O/c33-19-23-15-29(21-7-3-1-4-8-21)37-31-17-25(11-13-27(31)35-23)39-26-12-14-28-32(18-26)38-30(16-24(20-34)36-28)22-9-5-2-6-10-22/h1-14,17-18,23-24,29-30,35-38H,15-16H2 |
Clave InChI |
XEUWCQPDKQCPQM-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=C(C=C(C=C2)OC3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


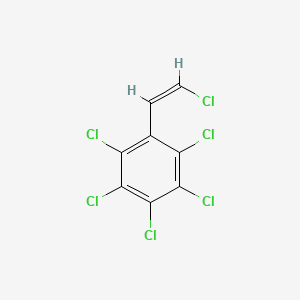

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
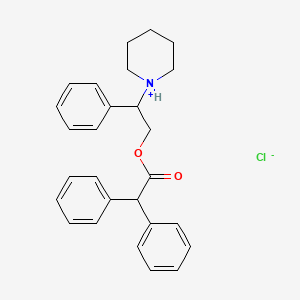
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
